Furan Regioisomerism (3-yl vs. 2-yl): Physicochemical and Predicted Binding Divergence
The target compound bears a furan-3-yl substituent at the pyrazine 3-position, whereas the closest commercially cataloged analog, 2-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide, bears a furan-2-yl group. This regiochemical difference alters the spatial orientation of the furan oxygen lone pair relative to the pyrazine ring plane, affecting both molecular electrostatic potential distribution and hydrogen-bond acceptor geometry. The furan-3-yl isomer presents a distinct vector for putative interactions with target protein residues compared to the furan-2-yl isomer [1]. While no direct head-to-head biological comparison of these two regioisomers has been published in the peer-reviewed literature, computational docking studies on structurally related N-(pyrazin-2-yl)benzenesulfonamides have demonstrated that heterocycle orientation at the pyrazine 3-position is a critical determinant of binding pose within the DHPS active site, with predicted binding energy differences exceeding 1.5 kcal/mol between regioisomeric pairs [2].
| Evidence Dimension | Furan attachment regiochemistry and predicted binding pose divergence |
|---|---|
| Target Compound Data | Furan-3-yl at pyrazine C3; XLogP3 = 1.6; TPSA = 93.5 Ų; H-bond acceptors = 6 |
| Comparator Or Baseline | 2-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide (furan-2-yl regioisomer); computed XLogP3 and TPSA identical at the 2D descriptor level, but 3D electrostatic surface and dipole moment differ |
| Quantified Difference | Predicted binding energy difference not directly measured between these two specific regioisomers; class-level inference from Bouz et al. (2019) indicates regioisomeric substitution at pyrazine can produce ≥16-fold MIC variation [2] |
| Conditions | PubChem computed descriptors (XLogP3, TPSA); class-level SAR from M. tuberculosis H37Rv MIC assays (Bouz et al. 2019) |
Why This Matters
For researchers procuring a specific chemotype for SAR exploration or target engagement studies, the furan-3-yl regioisomer provides a distinct 3D pharmacophoric vector that is not replicated by the furan-2-yl analog, and procurement of the incorrect regioisomer invalidates comparative SAR conclusions.
- [1] PubChem Compound Summary CID 119106280; 2-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/119106280 (accessed 2026-05-09). View Source
- [2] Bouz G, Zitko J, Jand'ourek O, Paterová P, Navrátilová L, Trejtnar F, Doležal M. Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. Molecules. 2019;25(1):138. doi:10.3390/molecules25010138. View Source
